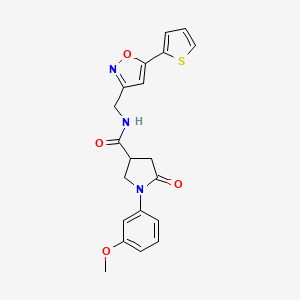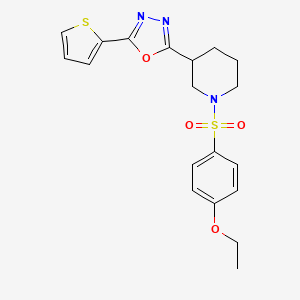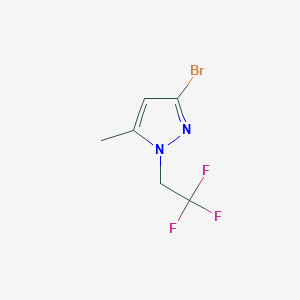![molecular formula C17H18N6OS B2505872 N-Cyclopentyl-2-{[6-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamid CAS No. 894059-75-7](/img/structure/B2505872.png)
N-Cyclopentyl-2-{[6-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-cyclopentyl-2-[(6-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide” is a compound that belongs to the class of triazoles . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Wissenschaftliche Forschungsanwendungen
Gerne! Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von N-Cyclopentyl-2-{[6-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamid, auch bekannt als F2507-0431 oder HMS3523O08:
Anticancer-Forschung
This compound hat sich als potenzieller Antikrebswirkstoff gezeigt. Die Struktur der Verbindung ermöglicht es ihr, mit verschiedenen zellulären Zielstrukturen zu interagieren, wodurch möglicherweise die Proliferation von Krebszellen gehemmt und die Apoptose induziert wird. Studien haben gezeigt, dass Derivate von Triazolopyridazin eine signifikante zytotoxische Aktivität gegen verschiedene Krebszelllinien aufweisen .
Antimikrobielle Anwendungen
Diese Verbindung wurde auf ihre antimikrobiellen Eigenschaften untersucht. Das Triazolopyridazin-Gerüst ist bekannt für seine Fähigkeit, das Wachstum verschiedener bakterieller und pilzlicher Stämme zu hemmen. Forschungen haben gezeigt, dass solche Verbindungen sowohl gegen grampositive als auch gegen gramnegative Bakterien sowie gegen bestimmte Pilze wirksam sein können .
Entzündungshemmende Mittel
This compound hat potenzielle Anwendungen als entzündungshemmendes Mittel. Die Fähigkeit der Verbindung, entzündungsfördernde Signalwege zu modulieren, macht sie zu einem Kandidaten für die Behandlung von Erkrankungen, die durch übermäßige Entzündungen gekennzeichnet sind, wie z. B. Arthritis und andere entzündliche Erkrankungen .
Enzymhemmungsstudien
Die Verbindung wurde auf ihre Rolle als Enzymhemmer untersucht. Insbesondere hat sie sich als vielversprechend bei der Hemmung von Enzymen wie Carboanhydrase, Cholinesterase und anderen erwiesen. Diese Eigenschaften machen sie nützlich für die Untersuchung von Enzymfunktionen und die Entwicklung enzymgerichteter Therapien .
Pharmakokinetische und molekulare Modellierungsstudien
Es wurden umfangreiche pharmakokinetische und molekulare Modellierungsstudien durchgeführt, um das Verhalten dieser Verbindung in biologischen Systemen zu verstehen. Diese Studien tragen dazu bei, die Struktur der Verbindung für eine bessere Wirksamkeit und geringere Toxizität zu optimieren und unterstützen die Entwicklung neuer Therapeutika.
Diese Anwendungen unterstreichen die Vielseitigkeit und das Potenzial von this compound in verschiedenen Bereichen der wissenschaftlichen Forschung.
Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Scaffold Synthesis, biological activity and molecular modeling study of novel 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines and 1,2,4-triazolo[4,3-b][1,2,4]triazines Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as anticancer agents Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review
Zukünftige Richtungen
As the specific compound “N-cyclopentyl-2-[(6-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide” is not well-studied, future research could focus on its synthesis, characterization, and evaluation of its biological activities. Given the versatile biological activities of triazole compounds , this compound could potentially be explored for various therapeutic applications.
Wirkmechanismus
Target of action
Compounds in these classes are known to interact with a variety of enzymes and receptors, showing versatile biological activities . The specific targets would depend on the exact structure and functional groups of the compound.
Mode of action
These compounds generally work by making specific interactions with different target receptors . The exact mode of action would depend on the specific targets and the nature of these interactions.
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. For example, some triazolothiadiazines have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular effects .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of these compounds would depend on their specific chemical structures. In silico pharmacokinetic and molecular modeling studies have been summarized for some related compounds .
Result of action
The molecular and cellular effects would depend on the specific targets and the nature of the interactions. For example, some related compounds have shown effects such as inhibition of certain enzymes .
Biochemische Analyse
Biochemical Properties
N-cyclopentyl-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide plays a crucial role in various biochemical reactions. This compound interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit certain phosphodiesterase enzymes, which are involved in the breakdown of cyclic nucleotides . This inhibition can lead to increased levels of cyclic nucleotides, thereby affecting various signaling pathways within the cell. Additionally, the compound’s interaction with proteins such as kinases can modulate their activity, leading to alterations in cellular processes .
Cellular Effects
The effects of N-cyclopentyl-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide on cells are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting phosphodiesterase enzymes, it can increase the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important secondary messengers in various signaling pathways . This can lead to changes in gene expression and metabolic processes, ultimately affecting cell function and behavior .
Molecular Mechanism
The molecular mechanism of action of N-cyclopentyl-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific biomolecules. This compound binds to the active sites of phosphodiesterase enzymes, inhibiting their activity and preventing the breakdown of cyclic nucleotides . Additionally, it can interact with kinase enzymes, modulating their activity and influencing downstream signaling pathways . These interactions can lead to changes in gene expression and cellular processes, contributing to the compound’s overall biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-cyclopentyl-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, maintaining its inhibitory effects on phosphodiesterase enzymes and other targets . Prolonged exposure to the compound can lead to degradation, which may reduce its efficacy and alter its biological effects .
Dosage Effects in Animal Models
The effects of N-cyclopentyl-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit phosphodiesterase enzymes and modulate kinase activity, leading to beneficial effects on cellular function and signaling pathways . At higher doses, the compound can exhibit toxic or adverse effects, such as increased heart rate and myocardial degeneration . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
N-cyclopentyl-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is involved in several metabolic pathways. The compound interacts with enzymes such as phosphodiesterases and kinases, influencing their activity and affecting metabolic flux . Additionally, the compound’s effects on cyclic nucleotide levels can impact various metabolic processes, including energy production and utilization . Understanding these metabolic pathways is crucial for elucidating the compound’s overall biological effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of N-cyclopentyl-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, facilitating its entry into cells and accumulation in target tissues . Additionally, binding proteins can influence the compound’s localization and distribution within the cell, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of N-cyclopentyl-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the cytoplasm or nucleus, where it can interact with its target enzymes and proteins . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6OS/c24-16(19-13-3-1-2-4-13)11-25-17-21-20-15-6-5-14(22-23(15)17)12-7-9-18-10-8-12/h5-10,13H,1-4,11H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKQACJSRGJVEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Prop-2-enyl 5-[4-(diethylamino)phenyl]-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2505794.png)

![1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(m-tolyl)ethan-1-one](/img/structure/B2505800.png)

![1-[3-[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2505804.png)
![2-(2-Ethoxyethyl)-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2505806.png)
![3-fluoro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2505807.png)
![Benzyl 2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B2505808.png)
![Methyl 1-[2-(methylamino)ethyl]piperidine-4-carboxylate dihydrochloride](/img/structure/B2505809.png)
![2-[[1-(1,3,5-Trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2505811.png)

